molecular formula C23H15FO6 B2928724 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate CAS No. 637753-08-3

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate

Cat. No.: B2928724
CAS No.: 637753-08-3
M. Wt: 406.365
InChI Key: GXNDPOCGPYSILD-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, substituted with a 2-methoxyphenoxy group and a 4-fluorobenzoate ester. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the 2-Methoxyphenoxy Group: The chromen-4-one intermediate is then subjected to a nucleophilic aromatic substitution reaction with 2-methoxyphenol, using a suitable base such as potassium carbonate.

    Esterification with 4-Fluorobenzoic Acid: The final step involves the esterification of the hydroxyl group on the chromen-4-one derivative with 4-fluorobenzoic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic derivatives.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-fluorobenzoate
  • 4-Fluorobenzoic acid derivatives
  • Chromen-4-one derivatives

Uniqueness

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FO6/c1-27-18-4-2-3-5-19(18)30-21-13-28-20-12-16(10-11-17(20)22(21)25)29-23(26)14-6-8-15(24)9-7-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNDPOCGPYSILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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